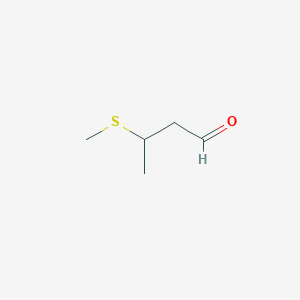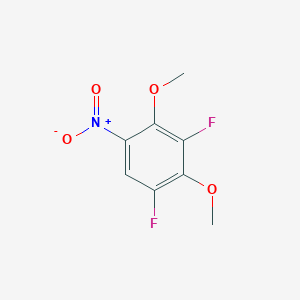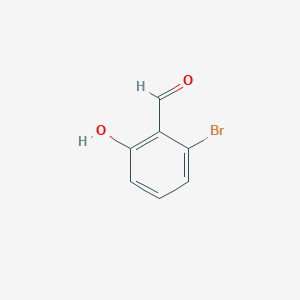
2-Bromo-6-hydroxybenzaldehyde
概要
説明
2-Bromo-6-hydroxybenzaldehyde is a substituted salicylaldehyde used in the synthesis of BIIB042, a γ-secretase modulator .
Synthesis Analysis
The synthesis of 2-Bromo-6-hydroxybenzaldehyde can be achieved using 2,6-dibromobenzaldehyde as a starting material. The aldehyde group is protected, followed by borohydride reduction and hydrogen peroxide oxidation .Molecular Structure Analysis
The molecular formula of 2-Bromo-6-hydroxybenzaldehyde is C7H5BrO2. It has an average mass of 201.017 Da and a monoisotopic mass of 199.947281 Da .Chemical Reactions Analysis
2-Bromo-6-hydroxybenzaldehyde has been shown to react intramolecularly with the hydroxyl group on the benzene ring, resulting in the formation of a dimer .Physical And Chemical Properties Analysis
2-Bromo-6-hydroxybenzaldehyde has a density of 1.7±0.1 g/cm³, a boiling point of 243.4±20.0 °C at 760 mmHg, and a flash point of 101.0±21.8 °C. It has 2 H-bond acceptors, 1 H-bond donor, and 1 freely rotating bond. Its LogP is 2.79 .科学的研究の応用
Synthesis of BIIB042, a γ-secretase modulator
Specific Scientific Field
Pharmaceutical Chemistry
Summary of the Application
2-Bromo-6-hydroxybenzaldehyde is used as a substituted salicylaldehyde in the synthesis of BIIB042, a γ-secretase modulator .
Methods of Application or Experimental Procedures
The specific experimental procedures for the synthesis of BIIB042 using 2-Bromo-6-hydroxybenzaldehyde are not provided in the available sources. However, it is likely that this compound is used as a starting material or intermediate in the synthesis process.
Results or Outcomes
The outcome of this application is the production of BIIB042, a γ-secretase modulator. The γ-secretase modulator has potential applications in the treatment of Alzheimer’s disease by modulating amyloid β production .
Crystallography and Supramolecular Architecture Studies
Specific Scientific Field
Crystallography
Summary of the Application
A new compound, (E)-2-bromo-6-[(2,4,6-tribromophenylimino)methyl]-4-chlorophenol, was synthesized using 2-Bromo-6-hydroxybenzaldehyde. The molecular structure and supramolecular architecture of this compound were investigated in detail using X-ray diffraction technique (XRD) .
Methods of Application or Experimental Procedures
The compound was synthesized by reacting 3-bromo-5-chloro-2-hydroxybenzaldehyde with 2,4,6-tribromoaniline. The molecular structure and supramolecular architecture of the compound were then investigated using X-ray diffraction .
Results or Outcomes
The crystallographic results showed that the compound exists in phenol-imine form that is twisted with the dihedral angle of 51.77° between the aromatic rings of the molecule. Various types of non-covalent interactions (C⋅⋅⋅O, C–H⋅⋅⋅O, Br⋅⋅⋅Br, C–H⋅⋅⋅Cl, π⋅⋅⋅π, O⋅⋅⋅Br, and Br⋅⋅⋅π) take part effectively in the construction of 3D network in the compound .
Safety And Hazards
2-Bromo-6-hydroxybenzaldehyde is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
将来の方向性
特性
IUPAC Name |
2-bromo-6-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTXMBDCLHZDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474659 | |
| Record name | 2-BROMO-6-HYDROXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-hydroxybenzaldehyde | |
CAS RN |
22532-61-2 | |
| Record name | 2-BROMO-6-HYDROXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

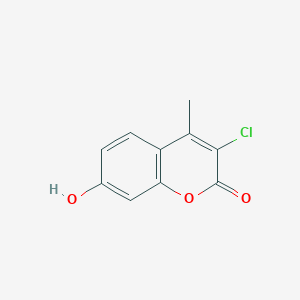
![3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B41650.png)
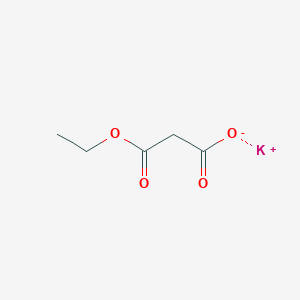

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B41654.png)
![6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B41655.png)
